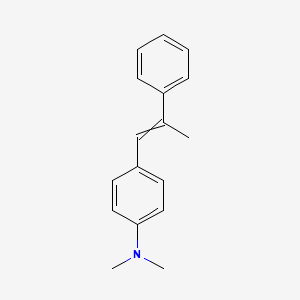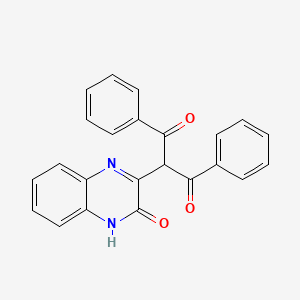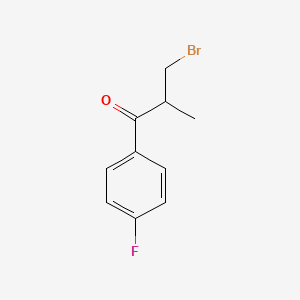
2-Phenoxyethyl hydroxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxyethyl hydroxyacetate is an organic compound with the molecular formula C10H12O4 It is a derivative of phenoxyethanol and is characterized by the presence of both phenoxy and hydroxyacetate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Phenoxyethyl hydroxyacetate can be synthesized through the esterification of 2-phenoxyethanol with glycolic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can be employed to achieve high conversion rates. The product is then separated and purified using techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenoxyethyl hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenoxyacetic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Phenoxyacetic acid derivatives.
Reduction: 2-Phenoxyethanol.
Substitution: Various substituted phenoxyethyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenoxyethyl hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug formulations and as a preservative.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Phenoxyethyl hydroxyacetate involves its interaction with biological membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. It may also inhibit specific enzymes involved in microbial metabolism, contributing to its antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxyethanol: A related compound with similar antimicrobial properties but different functional groups.
Phenoxyacetic acid: Another related compound with applications in herbicides and plant growth regulators.
Uniqueness
2-Phenoxyethyl hydroxyacetate is unique due to its combination of phenoxy and hydroxyacetate groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
60359-67-3 |
|---|---|
Molekularformel |
C10H12O4 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
2-phenoxyethyl 2-hydroxyacetate |
InChI |
InChI=1S/C10H12O4/c11-8-10(12)14-7-6-13-9-4-2-1-3-5-9/h1-5,11H,6-8H2 |
InChI-Schlüssel |
JNFVGCZVSKJALZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOC(=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3,8,8-Tetramethyl-1,2,6,7-tetraazaspiro[4.4]nona-1,6-diene](/img/structure/B14598710.png)
![3-Hydroxy-4-[2-(5-nitro-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14598716.png)





![2-(3-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14598743.png)
![4-Acetyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one](/img/structure/B14598748.png)



![Benzamide, 2-[[(4-methoxyphenyl)methylene]amino]-](/img/structure/B14598784.png)
